REACTION_CXSMILES
|
CN.[Br:3][C:4]1[C:9](F)=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:6][C:5]=1[F:14].C[CH2:16][N:17](C(C)C)C(C)C>C1COCC1>[Br:3][C:4]1[C:5]([F:14])=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[CH2:16][NH2:17]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography
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Type
|
WASH
|
Details
|
eluting with (SiO2 0-80% DCM in cyclohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1F)[N+](=O)[O-])CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.32 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |